Brevinin-2-RA11 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LLDTFKNLALNAAKSAGVSVLNSLSCKLSKTC |
Origin of Product |
United States |
Molecular Genetics and Biosynthetic Pathways of Brevinin 2 Peptide Precursors
Genomic Organization and Gene Structure
The journey from a gene to a functional Brevinin-2 (B1175259) peptide begins with the transcription of its corresponding gene into messenger RNA (mRNA), which is then translated into a precursor protein. The study of the cDNA, a DNA copy of the mRNA, provides valuable insights into the genetic blueprint of these peptides.
Isolation and Characterization of cDNA Encoding Brevinin-2 Precursors
The isolation and characterization of cDNA encoding Brevinin-2 precursors have been instrumental in understanding their structure and diversity. researchgate.net This process typically involves the extraction of total RNA from the skin of frogs, such as Hylarana guentheri and Odorrana schmackeri, followed by the synthesis of the first-strand cDNA. researchgate.net By screening cDNA libraries, researchers have successfully identified and sequenced numerous cDNAs that code for various Brevinin-2 isoforms. researchgate.netresearchgate.net
For instance, a study on Hylarana guentheri led to the identification of cDNAs for eight different Brevinin-2 peptides. Similarly, the full-length cDNA of a precursor from the skin secretion of Odorrana schmackeri has been sequenced, revealing the genetic information for a novel Brevinin peptide. researchgate.net These studies highlight the diversity of the Brevinin-2 family and provide the foundation for further analysis of their gene structure.
Identification of Open Reading Frames and Conserved Nucleotide Sequences
Analysis of the isolated cDNAs reveals the presence of open reading frames (ORFs), which are the portions of the nucleotide sequence that are translated into amino acids. researchgate.net The ORFs encoding Brevinin-2 precursors typically consist of 62 to 72 amino acid residues.
These precursor sequences exhibit a conserved architecture, generally comprising four distinct domains: a putative signal peptide, an acidic spacer region, a propeptide convertase processing site, and the mature Brevinin peptide. researchgate.netresearchgate.net The signal peptide guides the precursor protein into the secretory pathway, while the acidic spacer region is thought to play a role in proper folding and processing. researchgate.net The mature peptide is the final, biologically active antimicrobial agent. researchgate.netresearchgate.net
A key conserved feature within the Brevinin family is the "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide (B1575542). nih.govresearchgate.net However, some Brevinin peptides lacking this domain have been discovered, indicating that it is not universally essential for antimicrobial activity. nih.govnih.gov Multi-sequence alignments of Brevinin-2 precursors from different frog species have shown conserved amino acid residues, particularly at the processing sites, underscoring their functional importance. researchgate.netresearchgate.net
Pre-propeptide Processing and Maturation
Once the Brevinin-2 precursor protein is synthesized, it undergoes a series of processing and modification steps to become a mature, active peptide. This intricate process ensures that the potent antimicrobial activity is unleashed only when and where it is needed.
Signal Peptide Domains and Cleavage Mechanisms
The N-terminal region of the Brevinin-2 precursor contains a signal peptide, a short sequence of amino acids that directs the newly synthesized protein to the endoplasmic reticulum for entry into the secretory pathway. researchgate.netresearchgate.netbiorxiv.org This signal peptide is crucial for the proper localization of the precursor.
Following its guidance role, the signal peptide is cleaved off by signal peptidases. researchgate.net This cleavage is a critical first step in the maturation process, separating the propeptide from the machinery of protein synthesis and transport. biorxiv.orgresearchgate.net The removal of the signal peptide is essential for the subsequent processing steps to occur correctly.
Propeptide Convertase Processing Sites and Sequence Motifs (e.g., Lys-Arg sites)
After the removal of the signal peptide, the resulting propeptide is further processed by a family of enzymes known as prohormone convertases (PCs). nih.govlsuhsc.edu These enzymes recognize and cleave at specific sites within the propeptide, which are typically characterized by pairs of basic amino acid residues, most commonly Lysine-Arginine (Lys-Arg or KR). researchgate.netresearchgate.netnih.gov
In Brevinin-2 precursors, a conserved Lys-Arg motif is found at the junction between the acidic spacer region and the mature peptide sequence. researchgate.netresearchgate.net This dibasic site serves as a recognition signal for prohormone convertases, which cleave the peptide bond at this location, releasing the mature Brevinin-2 peptide from the precursor. researchgate.netresearchgate.netnih.gov The precise and efficient cleavage at these sites is vital for generating the final, active form of the peptide.
Post-Translational Modifications in Mature Brevinin-2 Peptides (e.g., C-terminal amidation, disulfide bond formation)
The final stage in the biosynthesis of many Brevinin-2 peptides involves post-translational modifications, which can significantly impact their structure, stability, and biological activity. nih.govnih.gov
A common modification is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide group. nih.govmdpi.com This modification can enhance the peptide's net positive charge and its helical structure, often leading to increased antimicrobial potency. nih.govmdpi.com
Another crucial modification for many Brevinins is the formation of a disulfide bond. nih.govnih.gov This covalent linkage typically occurs between two cysteine residues within the peptide sequence, creating a cyclic structure known as the "Rana box" at the C-terminus. nih.govresearchgate.net This disulfide bridge is important for the structural integrity of the peptide, although its absolute necessity for antimicrobial activity has been debated, as some naturally occurring Brevinins lack this feature. nih.govnih.gov These modifications are the final touches in a complex biosynthetic pathway, ensuring the production of a diverse and potent arsenal (B13267) of antimicrobial peptides.
Mechanisms of Gene Duplication and Functional Diversification
Selective Pressures Driving Sequence Variation
The extensive sequence variation within the brevinin-2 family is not random but is actively shaped by strong selective pressures. The primary driver of this variation is the co-evolutionary arms race between the frog host and its microbial pathogens. This dynamic interaction favors the diversification of AMPs to counter the development of resistance in microorganisms. nih.gov
Codon evolution models have provided direct evidence for positive selection acting on the mature peptide-coding region of brevinin genes. nih.gov Specifically, a significant number of sites within this hypervariable region show signs of positive selection, indicating that mutations conferring an advantage, such as enhanced antimicrobial activity or the ability to target new pathogens, are preferentially retained in the population. nih.gov In the temporin-brevinin group, for instance, numerous positively selected sites have been identified within the mature peptide domain. nih.gov
Evidence for diversifying selection is also observed in the divergent allele frequencies among different frog populations. nih.gov This geographic variation in allele distribution suggests that local pathogen communities exert distinct selective pressures, leading to the adaptation of AMP repertoires to local threats. nih.gov For example, in Rana arvalis, the number of brevinin alleles differs significantly among geographic regions. nih.gov
| Type of Selection | Observation | Implication |
|---|---|---|
| Positive Selection | High ratio of non-synonymous to synonymous mutations in the mature peptide coding region. nih.gov | Drives the evolution of novel peptide functions to combat evolving pathogens. nih.gov |
| Diversifying Selection | Different allele frequencies among geographically distinct populations. nih.gov | Local adaptation to different pathogen landscapes. nih.gov |
| Balancing Selection | Maintenance of trans-species polymorphisms over long evolutionary periods. nih.gov | Preservation of a diverse set of AMPs to counter a wide range of pathogens. |
| Coordinated Evolution | Correlated changes in the net charge of the mature peptide and the acidic pro-piece. nih.gov | Maintains the structural and functional integrity of the precursor during evolution. |
Structural Characterization and Structure Function Correlations of Brevinin 2 Peptides
Primary Sequence Analysis and Conservation Patterns
The primary structure of Brevinin-2 (B1175259) peptides, while variable, contains specific conserved elements that are fundamental to their classification and function.
Analysis of Sequence Heterogeneity Across Brevinin-2 Variants from Different Species
The Brevinin-2 family exhibits considerable sequence heterogeneity among different species of frogs. mdpi.comnih.gov This variability is a result of evolutionary pressures, leading to a wide array of peptides with distinct properties. For instance, the protoplast member of the family, Brevinin-2, isolated from Rana brevipoda porsa, has the sequence GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC. nih.gov In contrast, Brevinin-2-related peptide (B2RP) from Lithobates septentrionalis has the sequence GIWDTIKSMGKVFAGKILQNL-NH2. nih.govuniprot.org
Further examples of this diversity can be seen in peptides isolated from various Rana species. Brevinin-2R from Rana ridibunda has the sequence KLKNFAKGVAQSLLNKASCKLSGQC, showing homology with Brevinin-2Ej and -2Ee. nih.gov A study of the Hokkaido frog, Rana pirica, identified five related Brevinin-2 peptides, with Brevinin-2PRa being the most abundant. nih.gov Similarly, Brevinin-2PN was identified from the dark-spotted frog, Pelophylax nigromaculatus. nih.gov This sequence diversity, even among closely related species, highlights the rapid evolution of these defense peptides. researchgate.net
Table 1: Sequence Comparison of Selected Brevinin-2 Family Peptides
| Peptide Name | Species of Origin | Amino Acid Sequence | Reference |
|---|---|---|---|
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | nih.gov |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC | nih.gov |
| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | GIWDTIKSMGKVFAGKILQNL-NH2 | nih.govuniprot.org |
| Brevinin-2PRa | Rana pirica | Data not available in sources | nih.gov |
| Brevinin-2PN | Pelophylax nigromaculatus | Data not available in sources | nih.gov |
Secondary and Tertiary Structural Elucidation
The function of Brevinin-2 peptides is critically dependent on their three-dimensional structure, which is often induced upon interaction with microbial membranes.
Alpha-Helical Conformation Induction in Membrane-Mimetic Environments
In aqueous solutions, Brevinin-2 peptides may exist in a random coil structure. nih.gov However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecylsulfate (SDS) micelles, they undergo a conformational change to adopt an amphipathic α-helical structure. nih.govmdpi.comnih.govresearchgate.net This induced helicity is a common feature of many antimicrobial peptides and is crucial for their membrane-disrupting activity. nih.govresearchgate.net Circular dichroism (CD) spectroscopy is a key technique used to observe this transition, showing characteristic spectra with a positive band around 190 nm and two negative bands at approximately 208 and 222 nm, which are indicative of an α-helix. nih.gov For instance, Brevinin-2GUb adopts an α-helical conformation in both aqueous and membrane-mimicking environments, with the helicity increasing in the latter. nih.gov Similarly, studies on Brevinin-2-related peptide (BR-II) using CD and NMR spectroscopy confirmed the induction of an α-helical conformation upon interaction with both anionic (SDS) and zwitterionic (dodecylphosphocholine) micelles. nih.gov
Role of the C-Terminal Cyclic Heptapeptide (B1575542) ("Rana Box") in Brevinin-2 Subfamilies
A defining feature of the Brevinin-2 family is the "Rana box," a C-terminal cyclic heptapeptide domain formed by a disulfide bond between two cysteine residues. nih.govnih.govnih.gov This motif typically has the sequence Cys-(Xaa)4/5-Cys, where the second cysteine is often at the C-terminus. nih.govmdpi.comfrontiersin.org The role of the Rana box appears to be diverse and can vary between different peptide families. mdpi.com In some peptides, like ranatuerin-2 (B1576050) and brevinin-1, its removal significantly reduces biological activity. mdpi.com However, for some Brevinin-2 peptides, the Rana box is not essential for antimicrobial action, and its removal can sometimes even enhance activity. nih.govmdpi.com For example, a study on Gaegurin 4, a Brevinin-2 related peptide, showed that the C-terminal heptapeptide is important for maintaining high pore-forming activity but does not form the pore structure itself. nih.gov Other research has also indicated that the Rana box may have only a slight influence on the bioactivities of Brevinin-2 family peptides. nih.gov
Disulfide Bond Topology and Its Influence on Conformation
Table 2: Structural Features of Brevinin-2 Peptides
| Structural Feature | Description | Functional Implication | References |
|---|---|---|---|
| Primary Sequence | ~30-34 amino acids, cationic. Conserved Lys15, Cys27, Lys28, Cys33. | High sequence variability allows for diverse targets. Conserved residues are key for structural motifs. | mdpi.comnih.govresearchgate.net |
| Secondary Structure | Adopts an amphipathic α-helical conformation in membrane-mimetic environments. | The α-helix is essential for insertion into and disruption of microbial membranes. | nih.govmdpi.comnih.govresearchgate.net |
| "Rana Box" | C-terminal cyclic heptapeptide (Cys-(Xaa)4/5-Cys). | Contributes to structural stability; its role in direct antimicrobial activity varies among peptides. | nih.govmdpi.comnih.govnih.gov |
| Disulfide Bond | A single disulfide bridge between the two Cys residues of the Rana box. | Creates the cyclic C-terminal loop, influencing local conformation and stability. | nih.govnih.govmdpi.com |
Molecular Determinants of Biological Activity
A defining characteristic of most Brevinin-2 peptides is their amphipathic nature, meaning they possess distinct hydrophobic and hydrophilic regions. mdpi.com In an aqueous environment, these peptides are often unstructured. However, upon encountering a microbial membrane, they adopt an α-helical conformation. mdpi.com This structure arranges hydrophobic amino acids on one side of the helix and hydrophilic, cationic (positively charged) residues on the other.
This amphipathic α-helical structure is crucial for the "carpet-like" or "barrel-stave" mechanisms of action, where the peptides disrupt the bacterial membrane. nih.gov The initial interaction is driven by electrostatic attraction: the positively charged face of the peptide is drawn to the negatively charged components of bacterial membranes (like phospholipids (B1166683) and teichoic acids). nih.gov Following this initial binding, the hydrophobic face inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death. nih.gov
The net positive charge of the peptide, contributed by amino acids such as lysine (B10760008) (Lys) and arginine (Arg), is a primary driver of this initial electrostatic attraction and is generally correlated with enhanced antimicrobial activity. mdpi.com However, an excessively high net charge can also increase hemolytic activity (toxicity to red blood cells), as the peptide may interact more readily with the zwitterionic membranes of eukaryotic cells. nih.gov Therefore, a balance between cationicity and hydrophobicity is essential for potent and selective antimicrobial action.
Studies on synthetic analogues of Brevinin-2 peptides have demonstrated that increasing the net positive charge can significantly boost activity against Gram-negative bacteria. uniprot.org For instance, modifying Brevinin-2GUb by substituting neutral or acidic residues with lysine resulted in analogues with a higher net charge and drastically improved antimicrobial potency. uniprot.org
Below is a table detailing the physicochemical properties of known Brevinin-2 peptide precursors from Odorrana andersonii, which are closely related to Brevinin-2-RA11.
| Peptide Name | Amino Acid Sequence | Length (aa) | Net Charge |
| Brevinin-2-RA10 | ILDTFKNLALNAAKSAGVSVLNALSCKLSKTC | 32 | +4 |
| Brevinin-2-RA14 | SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC | 33 | +5 |
| Brevinin-2-RA20 | LTSFKDMAIKVAKKAGLNILSTASCKLFGTC | 31 | +5 |
Note: The data in this table is compiled from publicly available sequence information. Net charge is estimated at a neutral pH.
Beyond the general properties of amphiphilicity and charge, the specific placement of certain amino acid residues plays a vital role in the structure and function of Brevinin-2 peptides.
A highly conserved feature in many Brevinin family peptides is the C-terminal "Rana box". mdpi.com This is a cyclic domain formed by a disulfide bridge between two cysteine (Cys) residues, enclosing a sequence of several amino acids (e.g., Cys-Xaa-Xaa-Xaa-Xaa-Xaa-Cys). nih.gov This structural motif is believed to stabilize the peptide's α-helical conformation and protect it from degradation by host or bacterial proteases. mdpi.com While some studies suggest that the Rana box is not absolutely essential for antimicrobial activity, its presence often contributes to the peptide's stability and potency. nih.govuniprot.org For example, in Brevinin-1BW, the Rana box is noted to facilitate peptide-induced membrane conductance and K+ efflux from bacteria. mdpi.com
The N-terminal region of Brevinin-2 peptides is also critical. It often forms the primary α-helical domain responsible for membrane insertion. uniprot.org Studies involving truncated versions of Brevinin-2GUb showed that the N-terminal 19 amino acids constitute the core active fragment. uniprot.org Modifications within this region, such as substituting residues to enhance the completeness of the hydrophobic face, have been shown to be a key factor in improving antimicrobial activity. uniprot.org
Furthermore, specific amino acid substitutions throughout the peptide can fine-tune its activity. Replacing a leucine (B10760876) with a lysine, for example, increases the net positive charge and can enhance antimicrobial effects. nih.gov Conversely, strategic replacements can also be used to decrease unwanted hemolytic activity, thereby improving the peptide's therapeutic potential. nih.gov The primary structure of Brevinin-2 peptides is generally poorly conserved between different frog species, but certain residues like Lys⁷, Cys²⁷, Lys²⁸, and Cys³³ (in a 33-residue peptide) show a higher degree of conservation, highlighting their functional importance. nih.gov
Molecular and Cellular Mechanisms of Action of Brevinin 2 Peptides
Membrane Interaction and Permeabilization
The primary mode of action for most Brevinin-2 (B1175259) peptides is the perturbation and permeabilization of cell membranes. This process is initiated by the peptide's physical and chemical properties, which dictate its interaction with the lipid bilayer.
Models of Membrane Disruption (e.g., Barrel-Stave and Carpet-like Models)
Two principal models are widely accepted to explain how amphipathic α-helical peptides like brevinins disrupt membranes: the barrel-stave and carpet-like models. nih.gov
Barrel-Stave Model : In this model, peptide monomers first bind to the surface of the target membrane. mdpi.com Upon reaching a critical concentration, these peptides insert themselves into the lipid bilayer, aggregating to form a transmembrane pore or channel. mdpi.comnih.gov The structure resembles the staves of a barrel, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the central aqueous channel. mdpi.com This pore formation leads to the leakage of ions and essential metabolites, ultimately causing cell death. researchgate.net
Carpet-like Model : This model proposes a non-pore-forming mechanism of membrane disruption. nih.govnih.gov Initially, the peptides bind electrostatically to the membrane surface, lying parallel to the lipid headgroups and effectively coating it in a "carpet-like" manner. nih.govdntb.gov.ua This accumulation destabilizes the membrane curvature. nih.gov Once a threshold concentration is reached, the peptides cause a detergent-like effect, leading to the disintegration of the membrane into micelles and the formation of transient holes or defects without forming stable, structured pores. nih.govdntb.gov.ua
While the precise mechanism can vary between specific peptides and target membranes, Brevinin-2 peptides are thought to act through these membrane-permeabilizing pathways. nih.gov
Interaction Dynamics with Phospholipid Bilayers
The interaction between Brevinin-2 peptides and phospholipid bilayers is a multi-step process governed by fundamental physicochemical forces.
Initial Electrostatic Attraction : Brevinin-2 peptides are typically cationic, possessing a net positive charge due to the presence of basic amino acid residues like lysine (B10760008). nih.govmedilam.ac.ir This positive charge facilitates a strong electrostatic attraction to the negatively charged components found abundantly in microbial membranes, such as anionic phospholipids (B1166683). nih.gov
Conformational Change : In an aqueous environment, brevinins often exist in a random coil structure. nih.gov However, upon encountering the hydrophobic, membrane-mimetic environment of a lipid bilayer, they undergo a conformational change, folding into an amphipathic α-helix. mdpi.comnih.gov This structure is crucial for their function, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment or polar lipid headgroups. mdpi.commedilam.ac.ir
Membrane Perturbation : The insertion or aggregation of these amphipathic helices within the bilayer disrupts the normal packing of the phospholipids. nih.govmedilam.ac.ir This perturbation compromises the membrane's integrity, increasing its permeability and leading to the events described by the barrel-stave or carpet models. researchgate.netmedilam.ac.ir
The table below summarizes research findings on the antimicrobial activity of a representative Brevinin-2 peptide, Brevinin-2R, which illustrates its membrane-targeting effects.
| Characteristic | Finding | Reference |
| Antimicrobial Spectrum | Active against Gram-positive bacteria (e.g., S. aureus, M. luteus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (C. albicans). | nih.gov |
| Hemolytic Activity | Exhibits very low hemolytic activity (less than 2.5% lysis at concentrations up to 200 μg/ml). | nih.gov |
| Mechanism | Presumed to be membrane permeabilization via pore formation. | researchgate.net |
Differential Selectivity for Microbial versus Host Cell Membranes
A key feature of many Brevinin-2 peptides is their ability to selectively target microbial cells over host cells, such as human red blood cells. nih.govnih.gov This selectivity is primarily attributed to the fundamental differences in the composition of their outer membranes.
Microbial Membranes : The membranes of bacteria are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol and cardiolipin. This creates a strong negative surface charge that electrostatically attracts the cationic Brevinin-2 peptides. nih.gov
Host Cell Membranes : In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. nih.gov This lack of a strong negative charge results in a much weaker electrostatic attraction with the cationic peptides, thus sparing the host cells from significant damage. nih.gov
The low hemolytic activity of peptides like Brevinin-2R is a direct consequence of this selectivity. nih.gov It is also noted that cancer cells, which often have a higher concentration of negatively charged molecules like O-glycosylated mucins and phosphatidylserine (B164497) on their outer surface, can also be preferentially targeted by brevinins. nih.gov
Intracellular Mechanistic Pathways
While membrane disruption is a primary mechanism, evidence suggests that some antimicrobial peptides, including members of the brevinin family, can translocate across the cell membrane to act on intracellular targets. nih.gov This dual-action capability can lead to more efficient and rapid cell killing.
Binding and Interaction with Intracellular Targets (e.g., DNA)
Once inside the cell, peptides can interfere with essential cellular processes. Research on a Brevinin-2-related peptide (BR-II) has demonstrated its ability to bind to DNA. dntb.gov.uanih.gov
Translocation : Peptides may enter the cell through the very pores and defects they create or via other uptake mechanisms. mdpi.com
DNA Binding : Using techniques like agarose (B213101) gel retardation and fluorescence spectroscopy, studies have confirmed that a Brevinin-2-related peptide can interact directly with plasmid DNA. nih.gov This binding can inhibit crucial processes like DNA replication and transcription, thereby halting cell function and leading to death. nih.govnih.gov This mechanism is distinct from membrane lysis, providing a secondary pathway for antimicrobial action. The peptide buforin II, for example, is well-documented to kill microbes by penetrating the cell membrane and binding to both DNA and RNA. mdpi.comnih.govnih.gov
Perturbation of Mitochondrial Membrane Potential and ATP Metabolism
In eukaryotic cells, particularly in the context of anticancer activity, Brevinin-2 peptides have been shown to target mitochondria, the cell's powerhouses. The well-studied peptide Brevinin-2R activates a lysosomal-mitochondrial death pathway in cancer cells. nih.govnih.gov
Lysosomal Interaction : Brevinin-2R can interact with and damage the lysosomal compartment of a cell. nih.govnih.gov
Mitochondrial Disruption : This initial damage leads to subsequent effects on the mitochondria. Treatment with Brevinin-2R has been observed to cause a significant decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The mitochondrial membrane potential is a critical component of the cell's energy production machinery. nih.gov
ATP Depletion : The collapse of the mitochondrial potential directly impairs the function of ATP synthase, resulting in a rapid decrease in the total cellular levels of ATP, the primary energy currency of the cell. nih.gov
This disruption of mitochondrial function and energy metabolism represents a potent, caspase-independent cell-killing mechanism, contributing to the peptide's effectiveness against cancer cells. nih.govnih.gov
The table below details the observed cytotoxic effects of Brevinin-2R on various cancer cell lines, highlighting its intracellular action.
| Cell Line | Effect | Reference |
| Jurkat, MCF-7, L929 | Induces cell death via a lysosomal-mitochondrial pathway. | nih.govnih.gov |
| Jurkat, MCF-7, L929 | Causes a decrease in mitochondrial membrane potential (ΔΨm). | nih.gov |
| Jurkat, MCF-7, L929 | Leads to a decrease in total cellular ATP content. | nih.gov |
| Multiple Cancer Lines | Shows higher cytotoxicity compared to conventional drugs like doxorubicin (B1662922) and cisplatin. | nih.gov |
Modulation of Pathogen Virulence Factors and Quorum Sensing
Brevinin-2 peptides have demonstrated the ability to interfere with bacterial communication and the expression of virulence factors, which are crucial for the pathogenicity of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).
One member of this family, Brevinin-2ISb, has been shown to repress the expression of several virulence factor genes in MRSA. mednexus.org This includes genes responsible for producing toxins and other components that contribute to the bacterium's ability to cause disease. The suppression of these virulence factors occurs without affecting the expression of essential housekeeping genes in the bacteria, suggesting a targeted mechanism of action. mednexus.org This modulation of virulence can significantly attenuate the pathogen's ability to cause harm to the host, representing a mechanism of action that is distinct from direct bacterial killing. mednexus.org Furthermore, studies have investigated the effect of Brevinin-2ISb on quorum-sensing genes, which regulate coordinated behaviors in bacterial populations, including virulence. mednexus.org
Immunomodulatory and Anti-Inflammatory Signaling
Beyond their direct effects on pathogens, Brevinin-2 peptides are potent modulators of the host's innate immune system and inflammatory responses. mdpi.com
Activation of Host Innate Immune Pathways (e.g., DAF-2/DAF-16 pathway in model organisms)
Research using the model organism Caenorhabditis elegans has provided significant insights into how Brevinin-2 peptides enhance host immunity. The antimicrobial peptide Brevinin-2ISb has been shown to protect C. elegans from MRSA infection by activating the DAF-2/DAF-16 signaling pathway. mednexus.org The DAF-2/DAF-16 pathway is a conserved insulin/IGF-1 signaling pathway that plays a critical role in regulating lifespan, stress resistance, and immunity. nih.govnih.gov
Activation of this pathway by Brevinin-2ISb leads to the increased expression of downstream immune response genes. mednexus.org For instance, robust and sustained expression of the antibacterial gene lys-7, which encodes a lysozyme-like protein, is observed following treatment with Brevinin-2ISb. mednexus.orgmdpi.com This upregulation of host defense genes enhances the organism's ability to resist and clear the infection. mednexus.org Studies with mutant C. elegans have confirmed that a functional DAF-16 transcription factor is essential for the protective effects of Brevinin-2ISb against MRSA, highlighting the importance of this specific innate immune pathway. mednexus.orgnih.gov
The activation of the DAF-2/DAF-16 pathway appears to be a key component of the immunomodulatory action of these peptides, suggesting that they not only act as external antimicrobial agents but also as signaling molecules that bolster the host's own defenses. mednexus.orgmdpi.com
Table 1: Impact of Brevinin-2 Peptides on Host Innate Immune Gene Expression in C. elegans
| Peptide | Model Organism | Pathogen | Immune Pathway | Key Upregulated Genes | Outcome |
| Brevinin-2ISb | C. elegans | MRSA | DAF-2/DAF-16 | lys-7, spp-1, K08D8.5, C29F3.7 | Enhanced resistance to infection and prolonged survival. mednexus.orgmdpi.com |
| Brevinin-2 | C. elegans | MRSA | DAF-2/DAF-16 | lys-7 | Increased survival rate of infected worms. mdpi.com |
| Brevinin-2-OA3 | C. elegans | MRSA | DAF-2/DAF-16 | lys-7 | Increased survival rate of infected worms. mdpi.com |
| Brevinin-2TSa | C. elegans | MRSA | DAF-2/DAF-16 | lys-7 | Increased survival rate of infected worms. mdpi.com |
Regulation of Cytokine and Chemokine Release
Brevinin-2 peptides exhibit significant control over the production and release of cytokines and chemokines, key signaling molecules that mediate inflammatory responses. medilam.ac.ir These peptides can have both pro-inflammatory and anti-inflammatory effects depending on the context.
For example, Brevinin-2R has been shown to increase the expression of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in HepG2 cancer cells in a dose-dependent manner. medilam.ac.ir This suggests a role in activating inflammatory processes, which can be beneficial for clearing infections and in anti-cancer responses. medilam.ac.irresearchgate.net
Conversely, other studies have highlighted the anti-inflammatory properties of this peptide family. Brevinin-2GU and a Brevinin-2-related peptide (B2RP-ERa) were found to significantly reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor (TNF) from stimulated peripheral blood mononuclear cells. nih.gov Furthermore, B2RP-ERa increased the secretion of anti-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). nih.gov Similarly, Brevinin-1BW, a related peptide, was shown to decrease the release of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This modulation of cytokine release, shifting the balance from a pro-inflammatory to an anti-inflammatory state, is a crucial aspect of their immunomodulatory function. nih.govnih.gov
Table 2: Effects of Brevinin-2 Family Peptides on Cytokine Release
| Peptide | Cell Type | Stimulant | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines |
| Brevinin-2R | HepG2 cells | None | ↑ IL-1β, ↑ IL-6 medilam.ac.ir | Not Assessed |
| Brevinin-2GU | Peripheral Blood Mononuclear Cells | Concanavalin A | ↓ TNF, ↓ IFN-γ (unstimulated) nih.gov | Not Assessed |
| B2RP-ERa | Peripheral Blood Mononuclear Cells | Concanavalin A | ↓ TNF nih.gov | ↑ TGF-β, ↑ IL-4, ↑ IL-10 nih.gov |
| Brevinin-2MP | RAW 264.7 cells | LPS | ↓ TNF-α, ↓ IL-6 nih.gov | Not Assessed |
| Brevinin-1BW | RAW 264.7 cells | LPS | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 nih.gov | Not Assessed |
Lipopolysaccharide (LPS) Neutralization Mechanisms
A critical function of many antimicrobial peptides, including those in the Brevinin family, is their ability to bind to and neutralize lipopolysaccharide (LPS). frontiersin.org LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger overwhelming and life-threatening inflammatory responses in hosts.
Peptides like Brevinin-1BW have demonstrated significant LPS-binding activity. nih.gov The mechanism of neutralization involves a direct interaction between the cationic peptide and the negatively charged portions of the LPS molecule. nih.govnih.gov This binding sequesters LPS, preventing it from interacting with host receptors like Toll-like receptor 4 (TLR4), thereby blocking the downstream inflammatory cascade that leads to the production of pro-inflammatory cytokines. nih.govfrontiersin.org
The ability to neutralize LPS is a key aspect of the anti-inflammatory properties of these peptides. By attenuating the inflammatory stimulus at its source, Brevinin peptides can help to control the host's response to bacterial infection and prevent the damaging effects of excessive inflammation. nih.govfrontiersin.org
Biological Functions and Activities of Brevinin 2 Peptides
Broad-Spectrum Antimicrobial Properties
The Brevinin-2 (B1175259) family of peptides demonstrates significant inhibitory effects against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. mdpi.comnih.gov This broad-spectrum activity underscores their potential as therapeutic agents in an era of growing antibiotic resistance.
Antibacterial Efficacy Against Gram-Positive Bacteria
Brevinin-2 peptides have shown considerable efficacy against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA). mdpi.comnih.gov Research has demonstrated that these peptides can effectively inhibit the growth of and even kill these bacteria. For instance, a study on Brevinin-2GUb revealed its ability to inhibit the formation of S. aureus and MRSA biofilms, albeit at relatively high concentrations. nih.gov Another peptide, Brevinin-1BW, showed effective inhibitory effects against Enterococcus faecalis, Staphylococcus aureus, and multidrug-resistant Staphylococcus aureus. mdpi.com
The mechanism of action often involves the disruption of the bacterial membrane. mdpi.com For example, Brevinin-GR23 has been shown to increase the permeability of the S. aureus bacterial membrane, leading to leakage of cellular contents and ultimately cell death. tandfonline.com Some Brevinin-2 family peptides, such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, have been identified as potent anti-infective agents against MRSA. mdpi.comfao.org
Table 1: Antibacterial Activity of Brevinin-2 Peptides against Gram-Positive Bacteria
| Peptide | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Brevinin-2 Family | Staphylococcus aureus (MRSA) | Significant inhibitory effect, potent anti-infective agents. | mdpi.comfao.org |
| Brevinin-2GUb | Staphylococcus aureus, MRSA | Inhibits biofilm formation. | nih.gov |
| Brevinin-GR23 | Staphylococcus aureus | Increases membrane permeability, leading to cell death. | tandfonline.com |
| Brevinin-1BW | Enterococcus faecalis, S. aureus, multidrug-resistant S. aureus | Effective inhibitory effects. | mdpi.com |
| Brevinin-2PRa | Staphylococcus aureus | Active against reference strains. | nih.gov |
Antibacterial Efficacy Against Gram-Negative Bacteria
Brevinin-2 peptides also exhibit potent activity against a range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net Peptides isolated from the Hokkaido frog, Rana pirica, were found to be active against these bacteria. nih.govresearchgate.net Specifically, Brevinin-2PRa demonstrated high potency against various clinical isolates of P. aeruginosa. nih.gov
Analogs of the Brevinin-2 related peptide (B2RP) have shown significant activity against multidrug-resistant Acinetobacter baumannii. nih.gov Furthermore, modifications to the peptide structure, such as increasing cationic charges, have been shown to drastically improve activity against Gram-negative bacteria. nih.gov For example, the analog t-Brevinin-2GUb-6K (tB2U-6K) demonstrated enhanced capacity to kill clinical isolates of E. coli and K. pneumoniae. nih.gov
Table 2: Antibacterial Activity of Brevinin-2 Peptides against Gram-Negative Bacteria
| Peptide/Analog | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Brevinin-2 Peptides (from Rana pirica) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Active against reference strains. | nih.govresearchgate.net |
| Brevinin-2PRa | Pseudomonas aeruginosa | High potency against clinical isolates. | nih.gov |
| B2RP and analogs | Multidrug-resistant Acinetobacter baumannii | Potently inhibited growth. | nih.gov |
| t-Brevinin-2GUb-6K (tB2U-6K) | Escherichia coli, Klebsiella pneumoniae | Enhanced killing of clinical isolates. | nih.gov |
Antifungal Activities
In addition to their antibacterial properties, Brevinin-2 peptides have demonstrated antifungal activity against pathogenic fungi such as Candida albicans. nih.govresearchgate.net Peptides derived from the pool frog and belly frog showed inhibitory activity against C. albicans. mdpi.com The analog t-Brevinin-2GUb-6K also gained the capacity to kill fungi, highlighting the potential for structural modifications to enhance the antifungal potency of these peptides. nih.gov Another analog of Brevinin-2 related peptide (B2RP), created by substituting Asp(4) with Lys(4), resulted in a twofold increase in potency against C. albicans. nih.gov
Inhibition and Eradication of Microbial Biofilms
Microbial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Several Brevinin-2 peptides have shown the ability to both inhibit the formation of and eradicate existing biofilms. Brevinin-2GUb was found to inhibit the formation of S. aureus, MRSA, and E. coli biofilms. nih.gov Another peptide, Brevinin-GR23, effectively inhibited the initial attachment of S. aureus to surfaces, a critical step in biofilm formation, and also demonstrated the ability to disrupt immature and mature biofilms. tandfonline.com A novel peptide, Brevinin2 HYba5, was able to inhibit biofilm formation of S. aureus and Enterococcus faecalis individually and in polymicrobial biofilms. researchgate.netbenthamdirect.com
Immunomodulatory Roles and Anti-Inflammatory Effects
Beyond their direct antimicrobial actions, Brevinin-2 peptides play a crucial role in modulating the host's immune system. nih.gov These peptides can influence the activity of immune cells and regulate inflammatory responses, highlighting their multifaceted role in host defense. nih.govnih.gov
Direct Modulation of Immune Cell Responses
Brevinin-2 peptides can directly interact with and modulate the responses of various immune cells. nih.gov For instance, Brevinin-2GU and B2RP-ERa have been shown to significantly reduce the release of the pro-inflammatory cytokine TNF-α from stimulated peripheral blood mononuclear cells (PBMCs). nih.govdocumentsdelivered.com Conversely, B2RP-ERa was found to increase the secretion of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10 from PBMCs. nih.gov
Furthermore, some Brevinin-2 family peptides can activate innate immune pathways. mdpi.comresearchgate.net Studies using Caenorhabditis elegans as a model organism have shown that peptides like Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa can activate the DAF-2/DAF-16 pathway, which is involved in innate immunity, thereby enhancing the host's ability to combat MRSA infections. mdpi.comfao.orgbiomedres.us Brevinin-2R has also been shown to increase the expression of pro-inflammatory cytokines IL-1β and IL-6 in human liver carcinoma cells. medilam.ac.ir Similarly, Brevinin-2R stimulated the production of pro-inflammatory cytokines IL-1β and IL-8 in human lung epithelial cells. researchgate.net These findings suggest that Brevinin-2 peptides can act as immune effector molecules, regulating the host's immune defense system. mdpi.com
Table 3: Immunomodulatory Effects of Brevinin-2 Peptides
| Peptide/Analog | Effect | Target Cells/Pathway | Reference |
|---|---|---|---|
| Brevinin-2GU, B2RP-ERa | Reduced TNF-α release | Peripheral Blood Mononuclear Cells (PBMCs) | nih.govdocumentsdelivered.com |
| B2RP-ERa | Increased TGF-β, IL-4, IL-10 secretion | Peripheral Blood Mononuclear Cells (PBMCs) | nih.gov |
| Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSa | Activated DAF-2/DAF-16 innate immune pathway | Caenorhabditis elegans | mdpi.comfao.orgresearchgate.net |
| Brevinin-2R | Increased IL-1β and IL-6 expression | Human Liver Carcinoma Cells | medilam.ac.ir |
| Brevinin-2R | Increased IL-1β and IL-8 expression | Human Lung Epithelial Cells | researchgate.net |
Contributions to Host Defense Beyond Direct Antimicrobial Action
While the direct killing of pathogens is a key function of Brevinin-2 peptides, their contribution to host defense extends to modulating the immune response. Certain members of the Brevinin-2 family have demonstrated the ability to influence the release of cytokines, which are crucial signaling molecules in the immune system. For instance, Brevinin-2GU has been shown to decrease the release of the pro-inflammatory cytokine interferon-gamma (IFN-γ) from unstimulated peripheral blood mononuclear cells (PBMs). nih.gov Furthermore, a related peptide, B2RP-ERa, significantly reduced the secretion of tumor necrosis factor (TNF) from stimulated PBMs and increased the release of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10. nih.gov This immunomodulatory activity suggests that Brevinin-2 peptides can help orchestrate a more balanced and effective immune response, preventing excessive inflammation that can be detrimental to the host.
Antiviral Activities
The defensive repertoire of Brevinin-2 peptides also includes potent antiviral properties. Research has highlighted their efficacy against a range of viruses, with particular focus on enveloped viruses like Human Immunodeficiency Virus type 1 (HIV-1) and Herpes Simplex Virus (HSV).
Mechanisms of Action Against Specific Viruses (e.g., HIV-1, HSV)
The primary antiviral mechanism of many antimicrobial peptides, including some brevinins, involves direct interaction with and disruption of the viral envelope, effectively inactivating the virus particle. nih.govmdpi.com Other peptides interfere with the initial stages of infection by blocking the virus from binding to and entering host cells. nih.gov In the context of HIV, some peptides have been shown to inhibit viral replication by suppressing the expression of viral genes. nih.gov While the precise mechanisms for all Brevinin-2 family members are still under investigation, their ability to target and compromise the integrity of viral structures is a key aspect of their antiviral activity. The development of resistance to current antiviral drugs for conditions like HSV infections underscores the need for new therapeutic agents with different modes of action, a role that peptides like Brevinin-2 could potentially fill. nih.govnih.gov
Anti-Proliferative Activities (Mechanistic Focus)
A particularly compelling area of Brevinin-2 research is its anti-cancer potential. These peptides have demonstrated the ability to selectively target and kill cancer cells while having a significantly lower impact on normal, healthy cells.
Differential Impact on Cancer Cell Lines vs. Normal Cells (mechanistic selectivity)
Brevinin-2 peptides exhibit a remarkable selectivity for cancer cells. This preference is attributed to differences in the composition of cancer cell membranes compared to normal cells. nih.gov Cancer cell membranes often have a higher negative charge due to an increased presence of molecules like O-glycosylated mucins and phosphatidylserine (B164497) on their outer surface. nih.gov This increased negative charge facilitates the electrostatic attraction of the positively charged Brevinin-2 peptides, leading to a higher concentration of the peptide on the cancer cell surface and subsequent membrane disruption. nih.govnih.gov For example, Brevinin-2R has been shown to be significantly more cytotoxic to various cancer cell lines, including those from leukemia, lymphoma, colon carcinoma, breast adenocarcinoma, and lung carcinoma, compared to its effect on normal peripheral blood mononuclear cells, T cells, and human lung fibroblasts. nih.govnih.govnih.gov
Induction of Apoptotic or Non-Apoptotic Cell Death Pathways (e.g., lysosome-mitochondrial death pathway)
The mechanism by which Brevinin-2 peptides induce cancer cell death is multifaceted and can involve pathways other than classical apoptosis. Brevinin-2R, for instance, triggers a caspase-independent form of cell death. nih.gov A key process initiated by Brevinin-2R is the activation of the lysosomal-mitochondrial death pathway. nih.govnih.gov This involves the peptide interacting with and permeabilizing lysosomal membranes, leading to the leakage of cathepsins into the cytosol. nih.govnih.gov These released enzymes then contribute to mitochondrial damage, a decrease in mitochondrial membrane potential, and a reduction in cellular ATP levels, ultimately leading to cell death. nih.govnih.govnih.gov The process also involves an increase in reactive oxygen species (ROS) and is sensitive to the anti-apoptotic protein Bcl-2. nih.govembopress.org Furthermore, the induction of autophagy-like cell death has been observed following treatment with Brevinin-2R. nih.govnih.gov This intricate mechanism highlights a sophisticated mode of action that bypasses some of the common resistance mechanisms that cancer cells develop against conventional chemotherapy.
Phylogenetic Relationships and Evolutionary Landscape of Brevinin 2 Precursors
Comparative Sequence Analysis Across Amphibian Genera and Species
Comparative analysis of Brevinin-2 (B1175259) precursor sequences reveals significant variability, particularly in the mature peptide region, across different amphibian genera and species. researchgate.net While the primary structures show a high degree of variation, a unifying feature for most Brevinin-2 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.govnih.gov This disulfide-bridged loop is a highly conserved motif. nih.gov
However, some Brevinin-2 family members have been identified that lack this characteristic cyclic domain and instead possess a C-terminally amidated residue. nih.gov The primary structure of Brevinin-2 is generally poorly conserved, though a few invariant amino acid residues are present. nih.gov For instance, studies on Brevinin-2 peptides from various Rana species and other genera like Hylarana and Amolops highlight this diversity. researchgate.net
The variability extends even within the same species, where different isoforms of Brevinin-2 can be found. nih.gov This structural diversity is a hallmark of the Brevinin-2 family and is thought to contribute to the broad spectrum of antimicrobial activity observed. frontiersin.org
Table 1: Examples of Brevinin-2 Variants Across Different Amphibian Species
| Peptide Name | Species of Origin | Reference |
| Brevinin-2-RA11 | Rana andersonii | |
| Brevinin-2Ec | Rana esculenta | nih.gov |
| Brevinin-2Eg | Rana esculenta | nih.gov |
| Brevinin-2Eh | Rana esculenta | nih.gov |
| Brevinin-2PN | Pelophylax nigromaculatus | researchgate.net |
| Brevinin-2R | Rana ridibunda | nih.gov |
| Brevinin-2GUb | Hylarana guentheri | mdpi.com |
| Brevinin-2GHk | Sylvirana guentheri | nih.gov |
| Brevinin-2PRa | Rana pirica | nih.gov |
| Brevinin-2MP | Microhyla pulchra | frontiersin.org |
Identification of Ancestral Brevinin-2 Precursor Genes and Their Divergence
Phylogenetic analyses suggest that the diversity of Brevinin-2 peptides is a result of gene duplication events followed by rapid diversification. nih.gov The presence of multiple Brevinin-2 loci in some species supports this hypothesis. nih.gov It is believed that these gene duplication events occurred relatively recently in evolutionary history, after the divergence of closely related species. nih.gov
Studies comparing the precursor sequences of various AMP families, including Brevinin-2, indicate that while the mature peptide sequences are hypervariable, the signal peptide and the acidic pro-piece regions show a higher degree of conservation within a family across different species. nih.govresearchgate.net This suggests a common ancestral origin for the Brevinin-2 gene family.
Evidence of trans-specific polymorphism, where alleles are more similar between species than within them, has been observed in Brevinin genes. nih.gov This indicates that some of these ancient alleles have been maintained through balancing selection since before the divergence of the species, pointing to a long evolutionary history and the functional importance of this peptide family. nih.gov
Biogeographical Distribution and Species-Specific Brevinin-2 Variant Identification
The distribution of Brevinin-2 variants shows interesting biogeographical patterns. For example, Brevinin-2 peptides have been identified in numerous Asian and European Ranidae species, but not in their North American counterparts. frontiersin.org This geographical distinction suggests that the evolutionary pressures shaping the Brevinin-2 arsenal (B13267) may differ across continents.
Specific Brevinin-2 variants are often unique to a particular species or a closely related group of species. For example, cladistic analysis based on the primary structures of Brevinin-2 peptides has been used to support the close phylogenetic relationship between Rana pirica (Hokkaido frog) and Rana ornativentris (Japanese mountain brown frog). nih.gov Similarly, distinct Brevinin-2 peptides have been characterized from various Glandirana species in Japan and Korea, aiding in their taxonomic classification. mdpi.com
A study on two ranid frogs, Rana arvalis and Rana temporaria, across a wide latitudinal gradient in Europe, investigated the genetic diversity of Brevinin genes. nih.gov While they found no clear geographic structuring of alleles along the gradient, there were significant differences in the number of alleles between regions for R. arvalis, suggesting that local selective pressures may influence the diversity of these peptides. nih.gov
Table 2: Geographical and Species-Specific Brevinin-2 Variants
| Peptide | Species | Geographic Region |
| Brevinin-2SSb | Glandirana susurra | Sado Island, Japan mdpi.com |
| Brevinin-2PRa, -2PRb, -2PRc, -2PRd, -2PRe | Rana pirica | Hokkaido, Japan nih.gov |
| Brevinin-2Ra, Brevinin-2Rb | Glandirana rugosa | Japan and Korea mdpi.com |
| Brevinin-2-related peptide | Lithobates septentrionalis (Mink frog) | North America uniprot.org |
| Brevinin-2 peptides | Rana arvalis, Rana temporaria | Europe nih.gov |
Evolutionary Insights from Signal Peptide Conservation and Antimicrobial Domain Hypermutability
The tripartite structure of the Brevinin-2 precursor provides a clear example of mosaic evolution. The signal peptide, responsible for directing the precursor to the secretory pathway, is highly conserved within major amphibian lineages. nih.govresearchgate.net This conservation is crucial for the proper processing and secretion of the mature peptide.
In stark contrast, the C-terminal region encoding the mature antimicrobial peptide is a hotspot of genetic variation, a phenomenon known as hypermutability. nih.govnih.gov This high rate of mutation is driven by positive selection, indicating an evolutionary arms race between the frog's immune system and pathogenic microorganisms. nih.gov The constant generation of novel peptide variants allows the host to counter the evolving resistance mechanisms of pathogens.
The acidic spacer region, located between the signal peptide and the mature peptide, also shows a degree of conservation, particularly in its length and acidic nature, across different ranid species. researchgate.net This region is thought to play a role in preventing the active peptide from damaging the host's own cells before secretion.
The stark difference in evolutionary rates between the conserved signal peptide and the hypermutable antimicrobial domain highlights the modular nature of these defense genes. The conserved N-terminal regions ensure proper cellular trafficking, while the C-terminal region is free to rapidly evolve and generate a diverse arsenal of antimicrobial weapons. nih.govresearchgate.net This evolutionary strategy has allowed amphibians to successfully defend against a wide array of pathogens for millions of years.
Advanced Methodologies in Brevinin 2 Peptide Precursor Research
Molecular Biology Techniques
Molecular biology approaches are fundamental to identifying the genetic blueprint of brevinin peptides and understanding their regulation.
Rapid Amplification of cDNA Ends (RACE PCR)
Rapid Amplification of cDNA Ends (RACE) is a PCR-based technique used to obtain the full-length sequence of an RNA transcript. This method is particularly valuable in the discovery of novel antimicrobial peptides (AMPs) like brevinins from natural sources such as frog skin secretions. nih.govresearchgate.net The process begins with the extraction of mRNA from the source tissue, which is then reverse-transcribed into complementary DNA (cDNA). nih.gov
To clone the cDNA encoding a brevinin precursor, a degenerate primer is often designed based on a conserved region of the peptide, such as the 'Rana box' motif common to many brevinin family peptides. nih.govresearchgate.net This primer is then used in a RACE reaction to amplify the unknown 5' and 3' ends of the transcript. The resulting PCR products can then be cloned and sequenced, revealing the full open-reading frame of the precursor protein. nih.govresearchgate.net This sequence information is critical as it includes the signal peptide, the acidic spacer region, and the mature peptide sequence. researchgate.net The deduced amino acid sequence of the mature peptide can then be used to guide the purification of the natural peptide or for chemical synthesis. nih.gov
Gene Expression Analysis via Real-Time Quantitative PCR
Real-Time Quantitative PCR (qPCR) is a powerful technique for the sensitive and specific quantification of gene expression. youtube.comprotocols.io In the context of brevinin-2 (B1175259) research, qPCR is used to measure the levels of mRNA transcripts encoding the peptide precursor in response to various stimuli, such as bacterial infection. mdpi.com This provides insights into the role of these peptides in the innate immune response of the host organism. mdpi.com
The qPCR process involves the reverse transcription of RNA into cDNA, followed by PCR amplification in the presence of a fluorescent reporter dye, such as SYBR Green, or a sequence-specific fluorescent probe like a TaqMan probe. youtube.comyoutube.com The fluorescence intensity is measured in real-time during each PCR cycle, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA. youtube.com By comparing the Ct values of the brevinin gene to a stable housekeeping gene, the relative expression of the brevinin precursor can be determined. youtube.com Studies have utilized this method to show the upregulation of brevinin family peptides during infection, supporting their function in host defense. mdpi.com
Peptide Isolation, Synthesis, and Derivatization
Once a brevinin peptide is identified, various biochemical techniques are employed to obtain the peptide for functional and structural studies.
Chromatographic Techniques for Peptide Purification (e.g., HPLC, Nano-HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of peptides from either natural sources or synthetic preparations. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are loaded onto the column and are eluted by a gradient of increasing organic solvent, such as acetonitrile. researchgate.net Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. tums.ac.ir
The purity of the collected fractions is often assessed by analytical RP-HPLC and the identity of the peptide is confirmed by mass spectrometry. nih.govtums.ac.ir For complex samples or when only small amounts of peptide are available, nano-HPLC, which uses columns with a smaller inner diameter, offers increased sensitivity. researchgate.net
Solid-Phase Peptide Synthesis for Native and Analogous Peptide Production
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like brevinins and their analogs. nih.govbeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. beilstein-journals.org The most common strategy is the Fmoc/tBu approach, where the N-terminus of the amino acid to be added is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group. beilstein-journals.org
The synthesis cycle consists of deprotecting the N-terminus of the resin-bound peptide, followed by the coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. nih.gov The crude synthetic peptide is then purified, typically by RP-HPLC. nih.govnih.gov SPPS allows for the production of sufficient quantities of pure peptides for biological assays and structural studies. nih.gov
Targeted Amino Acid Substitutions and Sequence Modifications for Structure-Activity Studies
To investigate the relationship between the structure of a peptide and its biological activity (Structure-Activity Relationship or SAR), researchers design and synthesize analogs with specific amino acid substitutions or other modifications. nih.gov These modifications aim to alter physicochemical properties such as net charge, hydrophobicity, amphipathicity, and helicity to observe the effect on antimicrobial potency and cytotoxicity.
For example, substituting specific amino acids can enhance a peptide's antimicrobial activity or reduce its hemolytic (toxic to red blood cells) effects. nih.govresearchgate.net Truncating the peptide sequence can help identify the minimal active fragment, which is a promising strategy for optimizing peptides for therapeutic use. nih.gov The removal of the C-terminal "Rana box" in some brevinin-2 analogs has been shown to potentially enhance antimicrobial activity. nih.gov The resulting analogs are then tested for their biological activity, and the data is used to build a comprehensive understanding of the peptide's mechanism of action. tums.ac.irnih.gov
The following tables show examples of how targeted amino acid substitutions in brevinin analogs affect their antimicrobial activity.
Table 1: Antimicrobial Activity of Brevinin-2R and its Analogs
| Peptide | Sequence | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|---|
| Brevinin-2R | KLKNFAKGVAQSLLNKASCKLSGQC | 12.5 | 50 |
| BR-D | KLKNFAKGVAQSLLNKASCKLSGQC (with D-Leu) | 50 | 100 |
| BR-C | CKLKNFAKGVAQSLLNKASKLSGQC (cyclized) | 25 | 50 |
Data sourced from a study on Brevinin-2R and its synthetic analogues. tums.ac.ir
Table 2: Antimicrobial Activity of Brevinin-2-Related Peptide (B2RP) and its Analogs
| Peptide | Modification from B2RP | MIC (µM) vs S. aureus | MIC (µM) vs A. baumannii |
|---|---|---|---|
| B2RP | Native Peptide | 12.5 | 3-6 |
| [Lys⁴]B2RP | Asp⁴ → Lys | 12.5 | 1.5-3 |
| [Lys⁴, Lys¹⁸]B2RP | Asp⁴ → Lys, Leu¹⁸ → Lys | >50 | 3-6 |
| [Lys⁴, Ala¹⁶, Lys¹⁸]B2RP | Asp⁴ → Lys, Gly¹⁶ → Ala, Leu¹⁸ → Lys | >50 | 3-6 |
Data from a study on Brevinin-2-related peptide and its analogs against multidrug-resistant Acinetobacter baumannii. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Acetonitrile | - |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Thioanisole | - |
| Phenol | - |
Structural and Biophysical Characterization
The comprehensive understanding of the Brevinin-2-RA11 peptide precursor necessitates a multi-faceted approach to characterize its structural and biophysical properties. Advanced analytical techniques are employed to elucidate its primary, secondary, and tertiary structures, as well as its interactions with model membrane systems. These methodologies provide crucial insights into the peptide's function and mechanism of action.
Mass Spectrometry for Primary Structure Confirmation and Identification (e.g., MALDI-TOF, ESI-Trap MS, HCD, ETD)
Mass spectrometry (MS) is an indispensable tool for the primary structure confirmation and identification of the Brevinin-2-RA11 peptide precursor. It accurately measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a peptide's molecular weight and amino acid sequence. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently utilized for the rapid and precise determination of the molecular mass of synthetic or purified peptides. nih.govresearchgate.net In this technique, the peptide is co-crystallized with a matrix that absorbs laser energy. A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptide with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, where their mass is determined by the time it takes them to reach the detector. mdpi.comnih.gov This method is highly effective for confirming the successful synthesis and purity of brevinin peptides and their analogues. nih.gov
Electrospray Ionization (ESI) MS is another soft ionization technique that is particularly well-suited for analyzing peptides and proteins. nih.govresearchgate.net ESI generates multiply charged ions from a solution, which allows for the analysis of large molecules on mass spectrometers with a limited m/z range. nih.gov When coupled with a Trap Mass Spectrometer (Trap MS) , such as an ion trap, it enables tandem mass spectrometry (MS/MS) experiments for peptide sequencing. nih.govresearchgate.net In an MS/MS experiment, a specific peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed.
Different fragmentation methods can be employed in tandem mass spectrometry to yield complementary sequence information:
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are non-selective fragmentation methods where peptide ions are accelerated and collided with an inert gas. proteomesoftware.comnih.gov This collision results in the fragmentation of the peptide backbone, primarily producing b- and y-type ions. HCD, available on Orbitrap instruments, often provides higher-quality fragment ion spectra. nih.govresearchgate.net
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. nih.gov This process leads to the cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. proteomesoftware.com ETD is particularly advantageous for the analysis of peptides with post-translational modifications and for sequencing longer peptides, as it often preserves labile modifications that can be lost during CID or HCD. researchgate.netnih.gov The combination of different fragmentation techniques, such as EThcD (a hybrid of ETD and HCD), can provide more comprehensive sequence coverage. biorxiv.org
By analyzing the patterns of fragment ions, the amino acid sequence of the Brevinin-2-RA11 peptide precursor can be determined and confirmed with high confidence.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. mdpi.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.com The resulting CD spectrum provides information about the peptide's conformational state, including the presence of α-helices, β-sheets, and random coil structures. nih.govmdpi.com
For antimicrobial peptides like those in the brevinin family, CD spectroscopy is particularly useful for studying conformational changes upon interaction with membrane-mimicking environments. nih.govscilit.com In an aqueous solution, many brevinin peptides, including Brevinin-2-RA11, are expected to adopt a largely random coil structure. nih.govscilit.com However, in the presence of membrane mimetics, such as trifluoroethanol (TFE) or micelles like sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC), they often undergo a conformational transition to a more ordered, α-helical structure. nih.govscilit.commdpi.com
The characteristic CD spectrum of an α-helix shows negative bands around 222 nm and 208 nm, and a positive band around 192 nm. The intensity of these bands can be used to estimate the percentage of helical content in the peptide. mdpi.com By titrating the peptide solution with increasing concentrations of membrane mimetics, the propensity of the Brevinin-2-RA11 precursor to fold into its active conformation can be quantified. nih.govunimi.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique used to determine the three-dimensional structure of peptides and proteins in solution. nih.govgmclore.org For the Brevinin-2-RA11 peptide precursor, NMR studies can provide detailed insights into its atomic-level structure, which is crucial for understanding its function. nih.govscilit.com
Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assign all the proton resonances of the peptide and to measure through-bond and through-space correlations between protons, respectively. nih.gov The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space (typically < 5 Å), which is used to generate distance restraints for structure calculations. gmclore.org
Similar to CD spectroscopy, NMR studies are often performed in membrane-mimicking environments to determine the structure of the peptide in its biologically relevant state. nih.govnih.gov The solution structure of several brevinin-related peptides has been solved using NMR, revealing an amphipathic α-helical conformation, which is a common feature of many membrane-active antimicrobial peptides. nih.govresearchgate.net This amphipathic nature, with a hydrophobic face and a hydrophilic face, is critical for the peptide's ability to interact with and disrupt microbial membranes.
Functional Assessment Methodologies (In Vitro and Ex Vivo)
The functional assessment of the Brevinin-2-RA11 peptide precursor is centered on quantifying its biological activity, primarily its antimicrobial efficacy. Standardized in vitro assays are employed to determine the peptide's potency against a range of microorganisms.
Membrane Permeabilization Assays (e.g., SYTOX Green Uptake, Flow Cytometry)
The disruption of microbial cell membrane integrity is a key mechanism of action for many antimicrobial peptides, including those derived from the Brevinin-2 family. Advanced assays are employed to quantify this membrane permeabilization effect.
SYTOX Green Uptake Assay: This assay utilizes SYTOX Green, a high-affinity nucleic acid stain that is unable to cross the membrane of live cells. nih.govindiana.edu When the peptide induces membrane damage, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.govindiana.edu This fluorescence can be measured using fluorometers or fluorescence microplate readers to provide a quantitative assessment of membrane permeabilization. nih.govindiana.edu The intensity of the green fluorescence is directly proportional to the number of permeabilized cells in the population. nih.gov Studies have shown that SYTOX Green is effective for assessing membrane integrity in both Gram-positive and Gram-negative bacteria. indiana.edu
Flow Cytometry: This powerful technique allows for the rapid analysis of individual cells within a population. In the context of membrane permeabilization, cells are treated with the peptide and then stained with a fluorescent dye like propidium (B1200493) iodide or SYTOX Green. nih.govmdpi.com Flow cytometry can then differentiate and quantify live cells, dead cells, and cells with compromised membranes based on their fluorescence characteristics. mdpi.commdpi.com For instance, a study on the antimicrobial peptide Brevinin-1BW used flow cytometry with propidium iodide to demonstrate that the peptide caused membrane damage in approximately 52.2% of S. aureus cells at its minimum inhibitory concentration (MIC). mdpi.com This method provides a high-throughput and quantitative way to assess the bacteriolytic and membrane-disrupting activity of peptides. mdpi.comfrontiersin.org
Interactive Data Table: Membrane Permeabilization Assay Findings for Brevinin-Family Peptides
| Peptide | Assay Method | Target Organism | Key Finding | Reference |
| Brevinin-1BW | Flow Cytometry (PI staining) | S. aureus | Caused membrane damage in ~52.2% of cells at 1x MIC. | mdpi.com |
| Brevinin-1BW | Flow Cytometry (PI staining) | E. faecalis | Demonstrated significant membrane disruption. | mdpi.com |
| General Antimicrobial Peptides | SYTOX Green Uptake | Bacteria | Fluorescence intensity correlates with the fraction of permeabilized cells. | nih.gov |
Cell-Based Assays for Immunomodulatory and Anti-Proliferative Effects
Beyond direct antimicrobial action, peptides derived from Brevinin-2 precursors can exhibit other significant biological activities, which are investigated using various cell-based assays.
Immunomodulatory Effects: The ability of these peptides to modulate the immune response is a critical area of research. For example, Brevinin-2R has been shown to induce the expression of interleukin-6 (IL-6) and IL-1β in HepG2 cancerous cells, indicating an immunomodulatory effect. researchgate.net Another peptide, Brevinin-1BW, demonstrated a significant anti-inflammatory effect in lipopolysaccharide (LPS)-treated RAW264.7 cells. researchgate.net These effects are typically quantified by measuring the levels of cytokines and other inflammatory mediators produced by immune cells (like macrophages or lymphocytes) after exposure to the peptide.
Anti-Proliferative Effects: Several Brevinin-family peptides have shown promise as anti-cancer agents. researchgate.netnih.gov Their ability to inhibit the growth of cancer cells is assessed using anti-proliferative assays. The MTT assay is a common colorimetric assay used to measure cell viability and proliferation. nih.gov For instance, Brevinin-2R was shown to be effective in killing various tumor cell lines, including Jurkat, BJAB, MCF-7, A549, and L929, at concentrations lower than the crude skin extract. nih.gov The anti-proliferative activity is often quantified as the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov
Interactive Data Table: Bioactivity of Brevinin-Family Peptides
| Peptide | Assay | Cell Line | Effect | Reference |
| Brevinin-2R | Cytokine Expression | HepG2 | Induction of IL-6 and IL-1β | researchgate.net |
| Brevinin-1BW | Anti-inflammatory | RAW264.7 | Significant anti-inflammatory effect | researchgate.net |
| Brevinin-2R | MTT Assay | Jurkat, BJAB, MCF-7, A549, L929 | Effective in killing various tumor cell lines | nih.gov |
| Brevinin-2R | Cell Viability | Jurkat, MCF-7 | Bcl2 overexpression protected from peptide-induced cell death | nih.gov |
Imaging Techniques (e.g., Scanning Electron Microscopy)
Visualizing the direct effects of peptides on microbial morphology provides invaluable insight into their mechanism of action. Scanning electron microscopy (SEM) is a powerful imaging technique used for this purpose. researchgate.netbiorxiv.org SEM allows for high-resolution imaging of the surface of bacterial cells, revealing changes such as membrane disruption, pore formation, and cell lysis after treatment with the peptide. mdpi.comresearchgate.net For example, studies on Brevinin-1BW used SEM to visualize the disruption of bacterial membranes, confirming that this is a key part of its antibacterial activity. mdpi.comresearchgate.net Recent advancements in liquid-phase electron microscopy (LP-EM) are enabling the analysis of these dynamic processes in their native, hydrated environments at nanometer precision. biorxiv.orgbiorxiv.org
Recombinant Expression Systems and Their Applications
The low natural abundance of Brevinin-2 peptides necessitates the use of recombinant expression systems for their large-scale production for research and potential therapeutic applications.
Prokaryotic Expression Systems for Brevinin-2 Peptide Production (e.g., E. coli with fusion tags like Thioredoxin, Smt3)
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. xisdxjxsu.asiaspringernature.com However, expressing small, potentially toxic peptides like Brevinins can be challenging, often leading to low yields or the formation of insoluble inclusion bodies. xisdxjxsu.asianih.gov To overcome these issues, fusion tags are commonly employed.
Thioredoxin (Trx) Fusion Tag: The use of E. coli thioredoxin (Trx) as a fusion partner can dramatically increase the solubility and yield of recombinant proteins. springernature.comnih.gov The synthetic gene for Brevinin-2R has been successfully cloned into the pET32a(+) vector for expression as a Trx fusion protein in E. coli. nih.gov This system has also been used for the production of other Brevinin peptides, such as Brevinin-2GU, with high yields. nih.gov The Trx fusion not only enhances solubility but can also facilitate proper folding. nih.gov
Smt3 (SUMO) Fusion Tag: The Small Ubiquitin-like Modifier (SUMO), such as Smt3 from yeast, is another effective fusion partner. nih.gov Expressing proteins as fusions with SUMO has been shown to significantly increase the yield of soluble proteins in E. coli. nih.govnih.gov A key advantage of the SUMO system is the availability of specific SUMO proteases that can precisely cleave the fusion tag to release the native peptide of interest. nih.gov An improved SUMO fusion system utilizes a His6-tagged Smt3 protein and an engineered SUMO protease, allowing for a streamlined one-column purification process. nih.gov
Interactive Data Table: Fusion Tags for Recombinant Peptide Production
| Fusion Tag | Host System | Advantages | Example Peptide | Reference |
| Thioredoxin (Trx) | E. coli | Increases solubility, enhances yield, facilitates folding. | Brevinin-2R, Brevinin-2GU | nih.govnih.govnih.gov |
| Smt3 (SUMO) | E. coli, Pichia pastoris | Increases soluble protein yield, allows for precise cleavage to obtain native peptide. | NZ17074 | nih.govnih.gov |
| Small metal-binding protein (SmbP) | E. coli | Small size improves final yield, facilitates purification via IMAC. | Scygonadin | mdpi.com |
| Elastin-like recombinamer (ELR) | E. coli | Allows for non-chromatographic purification by temperature cycles. | ABP-CM4, Synoeca-MP | mdpi.com |
Cell-Free Protein Synthesis for Post-Translational Modification Studies
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for producing proteins and studying complex biological processes like post-translational modifications (PTMs). sciepublish.comresearchgate.netnih.gov These systems offer an open environment where the reaction conditions can be precisely controlled, which is particularly advantageous for incorporating PTMs that are crucial for the activity of many peptides. sciepublish.comnih.gov
The study of PTMs is vital as they significantly influence a protein's structure, function, stability, and interactions. sciepublish.com CFPS allows for the site-specific incorporation of modified amino acids, enabling the synthesis of homogeneously modified proteins for detailed functional analysis. nih.gov This is particularly relevant for peptides like Brevinins, which may undergo modifications such as amidation or disulfide bond formation that are critical for their biological activity. qub.ac.uk While the direct application of CFPS to Brevinin-2-RA11 for PTM studies is not yet widely documented, the technology holds significant promise for future research in this area, especially for producing peptides with specific modifications to dissect their structure-function relationships. nih.govnih.govspringernature.com
Q & A
Q. How should collaborative studies on Brevinin-2-RA11 balance intellectual property concerns with open science principles?
- Methodological Answer : Draft material transfer agreements (MTAs) to define data-sharing terms. Use preprint platforms (e.g., bioRxiv) for early dissemination while pursuing patents for novel derivatives. Engage in consortia like the Antimicrobial Peptide Database to contribute data without exclusivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
